Cas no 2229334-69-2 (2-(4-methylthiophen-2-yl)oxyacetic acid)

2-(4-Methylthiophen-2-yl)oxyacetic acid is a specialized organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an oxyacetic acid moiety at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methylthiophene core enhances lipophilicity, while the carboxylic acid functionality allows for further derivatization, such as amidation or esterification. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic chemistry. The compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties. High purity grades are available for research and industrial applications.
2-(4-methylthiophen-2-yl)oxyacetic acid structure
2229334-69-2 structure
Product Name:2-(4-methylthiophen-2-yl)oxyacetic acid
CAS No:2229334-69-2
MF:C7H8O3S
MW:172.201621055603
CID:5947251
PubChem ID:165964185
Update Time:2025-06-11

2-(4-methylthiophen-2-yl)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylthiophen-2-yl)oxyacetic acid
    • 2-[(4-methylthiophen-2-yl)oxy]acetic acid
    • 2229334-69-2
    • EN300-1799959
    • Inchi: 1S/C7H8O3S/c1-5-2-7(11-4-5)10-3-6(8)9/h2,4H,3H2,1H3,(H,8,9)
    • InChI Key: OHLJTTIIUORLJS-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1OCC(=O)O

Computed Properties

  • Exact Mass: 172.01941529g/mol
  • Monoisotopic Mass: 172.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.8Ų

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Additional information on 2-(4-methylthiophen-2-yl)oxyacetic acid

Recent Advances in the Study of 2-(4-methylthiophen-2-yl)oxyacetic acid (CAS: 2229334-69-2)

In recent years, the compound 2-(4-methylthiophen-2-yl)oxyacetic acid (CAS: 2229334-69-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-based structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development. This research brief aims to provide a comprehensive overview of the recent advancements related to this compound, highlighting its significance in contemporary biomedical research.

The primary objective of recent investigations into 2-(4-methylthiophen-2-yl)oxyacetic acid has been to explore its biological activity and mechanism of action. Preliminary studies suggest that this compound exhibits notable anti-inflammatory and antimicrobial properties, making it a candidate for further development in treating infectious diseases and chronic inflammatory conditions. Researchers have employed advanced techniques such as high-throughput screening and molecular docking to identify potential targets and pathways influenced by this molecule. These efforts have revealed interactions with key enzymes and receptors involved in inflammatory and microbial pathways, providing a foundation for future drug design.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and immune response. In vitro and in vivo studies have demonstrated that 2-(4-methylthiophen-2-yl)oxyacetic acid can significantly reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been documented, further broadening its therapeutic scope.

The synthetic chemistry community has also made strides in optimizing the production of 2-(4-methylthiophen-2-yl)oxyacetic acid. Recent publications have detailed novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale synthesis. These advancements are crucial for facilitating further preclinical and clinical studies, ensuring a steady supply of the compound for research and potential therapeutic use. Moreover, structural analogs of the compound have been synthesized and evaluated, providing insights into structure-activity relationships (SAR) that could guide the development of more potent derivatives.

In conclusion, the compound 2-(4-methylthiophen-2-yl)oxyacetic acid (CAS: 2229334-69-2) represents a promising candidate in the field of chemical biology and drug discovery. Its demonstrated biological activities, coupled with advancements in synthetic methodologies, underscore its potential for future therapeutic applications. Ongoing research is expected to further elucidate its mechanisms of action and explore its efficacy in more complex biological systems. As the scientific community continues to investigate this molecule, it holds the promise of contributing to the development of novel treatments for inflammatory and infectious diseases.

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